Anandamide Cellular Uptake (ACU) Inhibition: Potency and Selectivity Profile
OMDM-5 inhibits anandamide cellular uptake (ACU) in RBL-2H3 cells with a Ki of 4.8 μM, demonstrating greater potency than its arachidonoyl analog OMDM-6 (Ki = 7.0 μM) but lower potency than the oleoyl ethanolamine derivatives OMDM-1 (Ki = 2.4 μM) and OMDM-2 (Ki = 3.0 μM) [1]. This intermediate potency is coupled with negligible activity at fatty acid amide hydrolase (FAAH, Ki ≥ 40 μM) and weak affinity for cannabinoid CB1 receptors (Ki = 4.9 μM) [1], establishing OMDM-5 as a selective ACU inhibitor rather than a dual FAAH/ACU agent.
| Evidence Dimension | Inhibition constant (Ki) for anandamide cellular uptake |
|---|---|
| Target Compound Data | 4.8 μM |
| Comparator Or Baseline | OMDM-6 (arachidonoyl analog): 7.0 μM; OMDM-1 (oleoyl ethanolamine derivative): 2.4 μM; OMDM-2: 3.0 μM |
| Quantified Difference | 1.5-fold more potent than OMDM-6; 2.0-fold less potent than OMDM-1 |
| Conditions | RBL-2H3 cell line, 37°C, 5 min incubation with [³H]AEA |
Why This Matters
Researchers requiring selective pharmacological blockade of anandamide uptake without concomitant FAAH inhibition or CB1 activation should select OMDM-5 over OMDM-6 or the more potent but structurally divergent OMDM-1/OMDM-2 series.
- [1] Ortar G, Ligresti A, De Petrocellis L, Morera E, Di Marzo V. Novel selective and metabolically stable inhibitors of anandamide cellular uptake. Biochem Pharmacol. 2003;65(9):1473-1481. View Source
